

Amodiaquine-d10 chemical structure and properties

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Compound of Interest

Compound Name: Amodiaquine-d10

Cat. No.: B563043

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An In-depth Technical Guide to Amodiaquine-d10

Amodiaquine-d10 is a deuterated analog of Amodiaquine, a medication used in the treatment of malaria.^{[1][2]} This stable isotope-labeled version serves as a crucial internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of Amodiaquine in various biological matrices.^[1] Its application is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) based assays, which are fundamental in drug development and clinical monitoring.

Chemical Structure and Physicochemical Properties

Amodiaquine-d10, chemically known as 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol, is structurally identical to Amodiaquine, with the exception of ten deuterium atoms replacing hydrogen atoms on the two ethyl groups of the diethylamino side chain.^[3] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry analysis, while maintaining similar chemical and physical properties.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₁₂ D ₁₀ ClN ₃ O	[4] [5] [6]
Molecular Weight	365.93 g/mol	[1] [4]
CAS Number	1189449-70-4	[3] [4]
IUPAC Name	2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol	[3]
Synonyms	Camoquine-d10, Flavoquine-d10	[1] [5]
Appearance	Pale yellow to light yellow solid	[7]
Solubility	Soluble in Chloroform and Methanol	[5] [7]
Storage Temperature	-20°C	[7]

Experimental Applications

The primary application of **Amodiaquine-d10** is as an internal standard for the quantitative analysis of Amodiaquine and its active metabolite, desethylamodiaquine, in biological samples such as plasma and dried blood spots (DBS).[\[8\]](#)[\[9\]](#) Its use in conjunction with LC-MS/MS methods enhances the accuracy and reliability of these assays by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of amodiaquine and its primary active metabolite, desethylamodiaquine, from dried blood spot samples.

1. Sample Preparation and Extraction:

- Stock solutions of Amodiaquine, desethylamodiaquine, **Amodiaquine-d10**, and desethylamodiaquine-d5 are prepared at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid. These solutions are stored at -80°C.[8][10]
- Working solutions are prepared by diluting the stock solutions in the same solvent mixture.[8][10]
- For sample extraction, five 3.2 mm punches are taken from a 50 µL dried blood spot, corresponding to approximately 15 µL of dried blood.[8][11]
- The blood is extracted using a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing the internal standards (**Amodiaquine-d10** and desethylamodiaquine-d5).[8][10][11]

2. Chromatographic Separation:

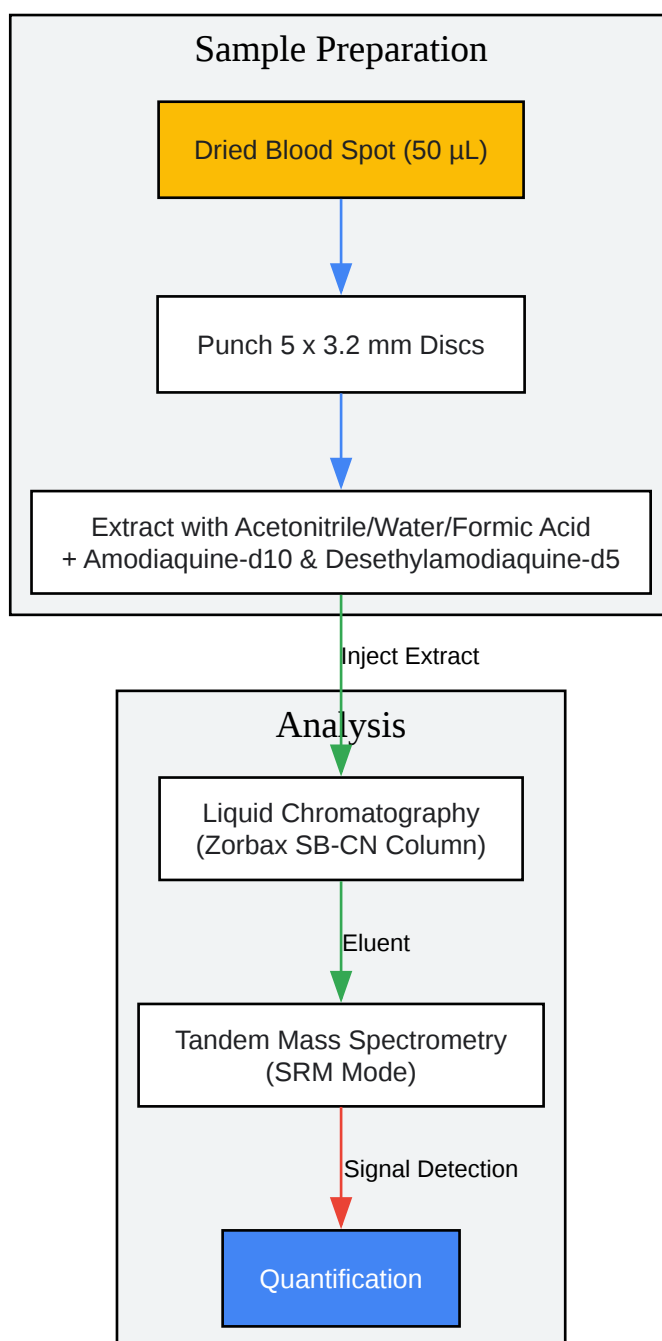
- Separation is achieved using a reverse-phase column (e.g., Zorbax SB-CN 50 × 4.6 mm, I.D. 3.5 µm).[8][11]
- The mobile phase consists of acetonitrile and 20 mM ammonium formate with 0.5% formic acid (15:85, v/v).[8][11]

3. Mass Spectrometric Detection:

- Quantification is performed using a triple quadrupole mass spectrometer with selected reaction monitoring (SRM).[8]
- The ion spray voltage is set to 5500 V, with a drying temperature of 650°C.[8][9]
- The curtain gas is set to 25 psi, and the nebulizer and auxiliary gases are at 60 psi.[8][9]
- The SRM transitions monitored are:
 - Amodiaquine: m/z 356.4 → 283.2[8]

- **Amodiaquine-d10**: m/z 366.3 → 283.3[8]
- Desethylamodiaquine: m/z 328.2 → 283.1[8]
- Desethylamodiaquine-d5: m/z 333.3 → 283.2[8]
- A collision energy of 29 V is used for all transitions.[8][9]

Visualizations



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Caption: Workflow for the quantification of Amodiaquine in dried blood spots.

Conclusion

Amodiaquine-d10 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data required for the accurate assessment of Amodiaquine's pharmacokinetic profile. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in antimalarial drug analysis.

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